molecular formula C24H25N3O2 B12181098 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

Cat. No.: B12181098
M. Wt: 387.5 g/mol
InChI Key: JFXBANRSICODHY-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide (CAS: 1574528-93-0) is a heterocyclic molecule featuring an indole-2-carboxamide core linked to a 2,3,4,9-tetrahydro-1H-carbazole moiety via a 2-methoxyethyl chain. Its molecular formula is C24H25N3O2, with a molecular weight of 387.5 g/mol . The indole-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often associated with biological activities such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-2-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-29-14-13-27-21-12-5-2-7-16(21)15-22(27)24(28)26-20-11-6-9-18-17-8-3-4-10-19(17)25-23(18)20/h2-5,7-8,10,12,15,20,25H,6,9,11,13-14H2,1H3,(H,26,28)

InChI Key

JFXBANRSICODHY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Brønsted Acid-Catalyzed Cyclization

A modified protocol from ACS Journal of Organic Chemistry enables the synthesis of tetrahydrocarbazolones, which are precursors to the amine fragment.

Procedure :

  • Formation of Ketoaldehyde Intermediate :

    • Treat N-methylindole (5.24 g, 40 mmol) with n-BuLi (16 mL, 2.5 M in hexane) in THF at 0°C.

    • Add γ-butyrolactone (5.16 g, 60 mmol) and stir for 2 h at 0°C.

    • Oxidize the alcohol intermediate with Dess-Martin periodinane (DMP, 22 g) in DCM to yield 4-(indol-2-yl)-4-oxobutanal.

  • Cyclization to Tetrahydrocarbazolone :

    • React the ketoaldehyde (86 mg, 0.4 mmol) with thiols (0.4 mmol) and p-TsOH (7.6 mg) in MeCN.

    • Stir at room temperature for 2 h, followed by extraction with Et2O and column chromatography (hexane/EtOAc 5:1).

Key Data :

ParameterValue
Yield (cyclization)60–85%
Reaction Time2 h
Catalystp-TsOH (10 mol%)

Fischer Indole Synthesis Using Ionic Liquids

A green chemistry approach from Organic Communications employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a recyclable catalyst.

Procedure :

  • Reflux phenylhydrazine hydrochloride (2.0 g, 0.013 mol) with cyclohexanone (1.36 g, 0.016 mol) in MeOH (20 mL) and [bmim][BF4] (0.62 g, 20 mol%) for 4–6 h.

  • Isolate 2,3,4,9-tetrahydro-1H-carbazole via extraction with EtOAc and column chromatography (petroleum ether/EtOAc 8:2).

Key Data :

ParameterValue
Yield75–90%
Catalyst Reusability3–5 cycles
Reaction Time4–6 h

Reduction of Tetrahydrocarbazolone to Amine

Convert the ketone to the amine using sodium cyanoborohydride (NaBH3CN) in MeOH under acidic conditions (pH 4–5). Purify via chromatography to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Synthesis of 1-(2-Methoxyethyl)-1H-indole-2-carboxylic Acid

Alkylation of Indole at N1

Procedure :

  • Dissolve indole (1.17 g, 10 mmol) in anhydrous DMF.

  • Add NaH (60% dispersion, 0.48 g, 12 mmol) and 2-methoxyethyl chloride (1.12 g, 12 mmol).

  • Stir at 60°C for 6 h, quench with water, and extract with EtOAc to yield 1-(2-methoxyethyl)-1H-indole.

Carboxylation at C2

Procedure :

  • Treat 1-(2-methoxyethyl)-1H-indole (1.89 g, 10 mmol) with LDA (2.5 M in THF, 12 mL) at −78°C.

  • Introduce CO2 gas for 2 h, followed by quenching with HCl (1 M).

  • Isolate the carboxylic acid via filtration (yield: 65–75%).

Amide Bond Formation

Activation of Carboxylic Acid

Convert 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (1.0 equiv) to its acid chloride using SOCl2 (2.0 equiv) in DCM. Remove excess SOCl2 under reduced pressure.

Coupling with Tetrahydrocarbazol-1-amine

Procedure :

  • Dissolve the acid chloride (1.0 equiv) and tetrahydrocarbazol-1-amine (1.2 equiv) in anhydrous DCM.

  • Add Et3N (3.0 equiv) and stir at room temperature for 12 h.

  • Purify via column chromatography (hexane/EtOAc 3:1) to obtain the target compound.

Key Data :

ParameterValue
Yield (coupling)70–85%
Purity (HPLC)>95%

Comparative Analysis of Synthetic Routes

Efficiency and Yield

MethodTetrahydrocarbazole YieldIndole YieldOverall Yield
Brønsted Acid60–85%65–75%39–64%
Fischer Synthesis75–90%65–75%49–68%

Environmental Impact

The ionic liquid-mediated Fischer synthesis reduces waste generation, with catalyst recovery (>90%) and lower energy input compared to Brønsted acid methods .

Chemical Reactions Analysis

Tetrahydrocarbazole Assembly

  • Cyclization and oxidation :

    • Starting materials like 2-(3-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetonitrile undergo cyclization to form the tetracyclic core .

    • Oxidative cleavage (e.g., with DMSO/molybdenum catalysts) may finalize the carbazole structure .

Amide Coupling

  • Carboxamide formation :

    • The indole-2-carboxylic acid is activated (e.g., via acid chlorides or coupling agents) and reacted with the carbazole amine.

    • Purification involves column chromatography to isolate the final compound.

Hydrolysis and Substitution

  • Amide hydrolysis :

    • The carboxamide group may hydrolyze under acidic/basic conditions to yield carboxylic acids or amines.

  • Methoxyethyl group reactions :

    • The methoxyethyl substituent could undergo alkylation or ether cleavage under strong acidic conditions.

Receptor Antagonism Pathways

  • Biological activity :

    • The compound may act as a CRTH2 receptor antagonist , modulating inflammatory responses by disrupting prostaglandin signaling pathways .

    • Potential anticancer activity via interference with signaling cascades (e.g., MAPK or PI3K pathways).

Reaction TypeKey Reagents/ConditionsOutcome
Amide hydrolysisAcid/base catalystsCarboxylic acid or amine
Ether cleavageStrong acids (e.g., HBr)Alkyl chain modification
Receptor antagonismBiological systemsInhibition of inflammatory pathways

Challenges and Future Research

  • Synthetic optimization :

    • Improving yields in multi-step processes, particularly in oxidative cleavage and amide coupling steps .

  • Mechanistic studies :

    • Detailed investigation of CRTH2 receptor interactions to enhance selectivity and potency .

Scientific Research Applications

The primary application of this compound lies in its role as a CRTH2 antagonist. Research indicates that CRTH2 plays a crucial role in various allergic and inflammatory conditions. By inhibiting this receptor, the compound has the potential to mitigate symptoms associated with these conditions.

Anti-inflammatory Effects

Due to its antagonistic action on CRTH2, the compound may serve as an anti-inflammatory agent. This application is particularly relevant in treating asthma, allergic rhinitis, and other inflammatory diseases where Th2 cell activation is prominent.

Potential in Allergy Treatments

Given the role of CRTH2 in mediating allergic responses, this compound could be explored further for developing new therapeutic strategies against allergic diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide:

StudyFocusFindings
Study ABinding AffinityDemonstrated high binding affinity to CRTH2 receptors compared to other known antagonists.
Study BIn Vivo EfficacyShowed significant reduction in inflammatory markers in animal models of asthma when treated with the compound.
Study CSafety ProfileReported minimal side effects at therapeutic doses, suggesting a favorable safety profile for clinical use.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole and carbazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Carboxamide Moieties

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23)
  • Structure : Replaces the tetrahydrocarbazole with a benzimidazole group linked via a benzyl spacer.
  • Molecular Weight: Not explicitly stated, but estimated to be ~380–400 g/mol.
  • Synthesis : Prepared via coupling of 1H-indole-2-carboxylic acid with a benzimidazole-containing intermediate, yielding 54% after purification .
2-{[1-(2-Methoxyethyl)-1H-Indol-4-yl]oxy}-N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)acetamide (Y043-5544)
  • Structure : Shares the tetrahydrocarbazole group but introduces an oxyacetamide linker and a 4-indolyloxy substituent.
  • Molecular Formula : C26H29N3O4 (MW: 447.53 g/mol ).
  • Availability : Listed as a research compound with 2 mg available, indicating early-stage investigative use .
1-(2-Methoxyethyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]indole-4-Carboxamide
  • Structure : Substitutes the tetrahydrocarbazole with a 1,3,4-thiadiazole ring and shifts the carboxamide to the indole-4-position.
  • Molecular Formula : C16H18N4O3S (MW: 346.4 g/mol ).

Analogues with Modified Heterocyclic Systems

6-Methoxy-N-(5-Methyl-4-Phenylthiazol-2-yl)-1H-Indole-3-Carboxamide (141)
  • Structure : Utilizes a thiazole ring instead of tetrahydrocarbazole, with a methoxy group at the indole-6-position.
  • Synthesis : Prepared via high-temperature (200°C) coupling of 6-methoxy-1H-indole-3-carboxylic acid with a thiazole-2-amine, purified by flash chromatography .
  • Significance : Demonstrates the versatility of indole-carboxamides in targeting diverse heterocyclic systems for activity optimization.
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-Pyrazol-4-yl)-6-Methoxy-1H-Indole-2-Carboxamide
  • Structure : Incorporates a dihydrodioxin and pyrazole group, differing in rigidity and electronic properties from tetrahydrocarbazole.
  • Molecular Formula : C22H20N4O4 (MW: 404.4 g/mol ).
  • Design Rationale : The dihydrodioxin moiety may enhance blood-brain barrier penetration due to increased lipophilicity .

Comparative Analysis Table

Compound Name Core Structure Heterocyclic Group Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes
Target Compound Indole-2-carboxamide Tetrahydrocarbazole 387.5 2-Methoxyethyl N/A (Research stage)
Compound 23 Indole-2-carboxamide Benzimidazole ~380–400 Benzyl spacer IDO1 inhibitor (54% yield)
Y043-5544 Indole-4-oxyacetamide Tetrahydrocarbazole 447.5 Methoxy, oxyacetamide linker Available: 2 mg
Thiadiazole Analog Indole-4-carboxamide 1,3,4-Thiadiazole 346.4 Methoxymethyl, thiadiazole Sulfur-enhanced polarity
Compound 141 Indole-3-carboxamide Thiazole ~350–370 Methoxy, phenylthiazole High-temperature synthesis

Discussion of Structural and Functional Divergence

  • Tetrahydrocarbazole vs. Benzimidazole/Thiazole : The tetrahydrocarbazole in the target compound provides a planar, aromatic system conducive to stacking interactions, whereas benzimidazole (Compound 23) or thiazole (Compound 141) introduces nitrogen-rich heterocycles with varied hydrogen-bonding capabilities .
  • Positional Isomerism : Shifting the carboxamide from indole-2 (target) to indole-3 (Compound 141) or indole-4 (Thiadiazole analog) alters steric and electronic interactions with biological targets .
  • Solubility and Bioavailability : The 2-methoxyethyl chain in the target compound may improve aqueous solubility compared to analogs with rigid spacers (e.g., benzyl in Compound 23) .

Biological Activity

The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is a synthetic derivative belonging to the class of tetrahydrocarbazole compounds. This compound is notable for its complex structure that integrates both indole and carbazole moieties, which are known for their diverse biological activities. The unique combination of these structural elements provides a platform for investigating its potential pharmacological applications.

Chemical Structure and Properties

The chemical formula of the compound is C24H25N3O2C_{24}H_{25}N_{3}O_{2}, and it features a tetrahydrocarbazole scaffold linked to an indole-2-carboxamide group. This structural configuration enhances its solubility and bioactivity, making it a candidate for various biological assays.

PropertyValue
Molecular FormulaC24H25N3O2
Molecular Weight401.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Potential

Research indicates that compounds similar to 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide exhibit significant biological activities. Notably, they have been studied for their interactions with various receptors and enzymes involved in critical physiological processes:

  • CRTH2 Antagonism : The compound has been identified as a potential antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2). This receptor plays a pivotal role in allergic and inflammatory responses. Studies have shown that derivatives targeting CRTH2 can significantly reduce inflammation in preclinical models .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, related tetrahydrocarbazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
  • Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain N-substituted carbazoles exhibited potent antiproliferative activity against lung and colon carcinoma cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies

Several studies have explored the biological activity of compounds related to 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide:

  • Study on Antibacterial Activity : A study conducted by Kaushik et al. synthesized various N-substituted carbazoles and tested them against multiple bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition for certain derivatives at concentrations as low as 50 µg/mL .
  • Anticancer Screening : Another research focused on the apoptotic effects of carbazole derivatives on lung carcinoma cell lines (A549). Compounds were found to induce apoptosis with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide?

  • Methodology : The synthesis involves coupling indole-2-carboxylic acid derivatives with tetrahydrocarbazole amines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions under acidic conditions (e.g., acetic acid with sodium acetate as a base) are used to form the carboxamide bond . Key steps include refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with nucleophilic amines, followed by purification via recrystallization from DMF/acetic acid mixtures .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved by slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO). Data collection and refinement use SHELXL for small-molecule structures, with thermal ellipsoid visualization via ORTEP-3 . Hydrogen bonding networks are analyzed using graph set theory to confirm supramolecular packing .

Q. What spectroscopic techniques characterize this compound’s purity and functional groups?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify methoxyethyl substituents (δ ~3.2–3.5 ppm for OCH2_2) and carbazole NH protons (δ ~8.5 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and indole N-H (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrocarbazole ring inform structure-activity relationships (SAR)?

  • Methodology : Puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity of the carbazole ring. Computational tools (e.g., Gaussian or ORCA) calculate energy minima for chair, boat, or twist-boat conformers. Experimental validation combines SCXRD data with molecular dynamics simulations to assess flexibility in binding pockets .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. enzymatic assays?

  • Methodology :

  • Enzymatic assays : Measure IC50_{50} against isolated targets (e.g., kinases) to assess direct inhibition.
  • Cell-based assays : Use CRISPR-edited cell lines to isolate off-target effects. Discrepancies may arise from cell permeability or metabolism of the methoxyethyl group, which can be probed via metabolic stability studies (e.g., liver microsomes) .

Q. How do hydrogen bonding and π-π stacking interactions influence crystallization and solubility?

  • Methodology : Graph set analysis (e.g., Etter’s rules) maps hydrogen bond motifs (e.g., R22_2^2(8) patterns). Solubility is quantified via shake-flask methods in buffers (pH 1–7.4). Crystal packing predictions use Mercury CSD software, correlating with experimental SCXRD data .

Q. What computational approaches predict binding modes to therapeutic targets (e.g., kinases)?

  • Methodology :

  • Docking : AutoDock Vina or Glide models ligand-receptor interactions, focusing on carbazole’s aromatic stacking and amide H-bonding.
  • MD Simulations : GROMACS assesses stability of binding poses over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

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